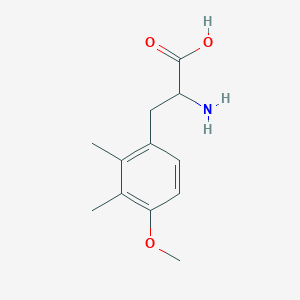
O,2,3-trimethyltyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,2,3-trimethyltyrosine is a non-proteinogenic alpha-amino acid that is tyrosine in which the hydrogens at positions 2 and 3 as well as the phenolic hydrogen are replaced by methyl groups. It is a non-proteinogenic alpha-amino acid, a tyrosine derivative and a monomethoxybenzene.
Scientific Research Applications
Fluorescent Molecule Synthesis
O,2,3-trimethyltyrosine derivatives, such as those based on the trimethyl lock, are utilized in creating new classes of latent fluorophores. These fluorophores offer distinct advantages in biological environments, rapidly yielding visible results upon specific chemical reactions. This makes them highly useful in biological sciences and various practical applications (Chandran, Dickson, & Raines, 2005).
Modeling Biological Interactions
Structural analogs of O,2,3-trimethyltyrosine, like phenol, can serve as models for understanding hydrogen bonding in biological systems. This is due to their similarity to tyrosine, an essential amino acid in protein synthesis. Studies involving these compounds help in elucidating interactions in biological systems (Fedor & Toda, 2014).
Pharmaceutical Applications
Trimethyltyrosine derivatives, such as trimethyltin(IV) derivatives, are synthesized for their potential pharmaceutical applications. These compounds have shown significant anti-inflammatory and cardiovascular activities and are also tested for antibacterial properties (Nath et al., 2004).
Study of Redox-Active Proteins
O,2,3-trimethyltyrosine analogs like 3-Aminotyrosine are used to investigate the role of redox-active tyrosines in enzymes. This research is crucial for understanding how modifications in these enzymes can affect their functionality, particularly in the context of redox reactions (Lee et al., 2018).
Chemical Biology and Pharmacology
Trimethyl lock, a derivative of O,2,3-trimethyltyrosine, finds applications in chemical biology and pharmacology for molecular release. It's a trigger mechanism in the release of small-molecule drugs, peptides, or nucleic acids, offering a versatile module for various fields (Levine & Raines, 2012).
Synthetic Chemistry
O,2,3-trimethyltyrosine is essential in the synthesis of complex organic compounds. For instance, it's used in creating cross-linked tyrosine oligomers like dityrosine, trityrosine, and pulcherosine. These compounds have potential applications in the development of new materials and drugs (Skaff, Jolliffe, & Hutton, 2005).
properties
Product Name |
O,2,3-trimethyltyrosine |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-amino-3-(4-methoxy-2,3-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-7-8(2)11(16-3)5-4-9(7)6-10(13)12(14)15/h4-5,10H,6,13H2,1-3H3,(H,14,15) |
InChI Key |
XOXKSLGPWZNSBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



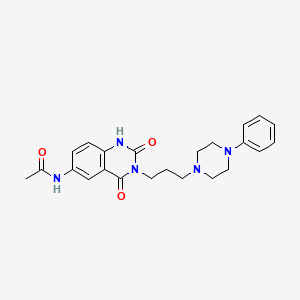
![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)
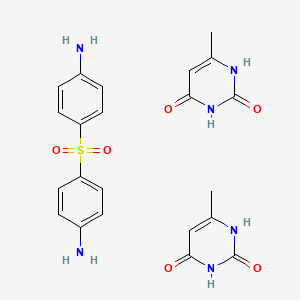
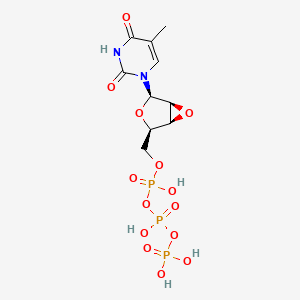

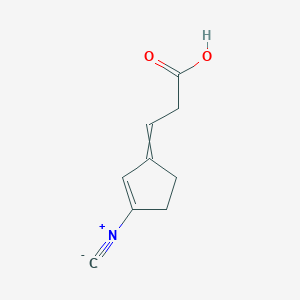
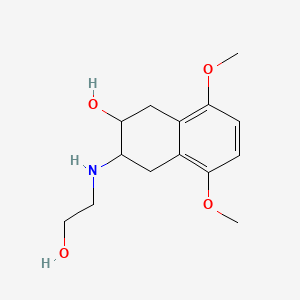
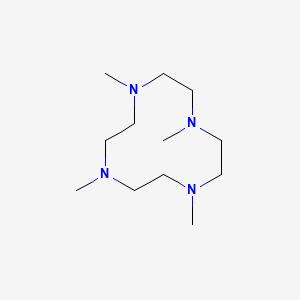
![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)
![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)

![N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1230238.png)

